molecular formula C15H16N2 B2358741 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline CAS No. 1016760-89-6

2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline

Cat. No. B2358741
CAS RN: 1016760-89-6
M. Wt: 224.307
InChI Key: CEWQIFHKJLVCAQ-UHFFFAOYSA-N
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Description

“2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline” is a chemical compound with the molecular formula C15H16N2 and a molecular weight of 224.31 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline” is 1S/C15H16N2/c16-14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-8H,9-11,16H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline” is a powder at room temperature . It has a melting point of 63-65°C .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

A significant area of research involving 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline and its derivatives is in the field of organic synthesis, particularly in the creation of heterocyclic compounds. The compound and its related structures are utilized in various synthetic pathways:

  • Indole Synthesis via Catalysis : The compound is involved in the synthesis of 2,3-disubstituted indoles through a process catalyzed by iridium or ruthenium. This synthesis is notable for its atom economy and its minimal production of byproducts (Turský et al., 2010).

  • Acid-Catalyzed Rearrangements : In another application, 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline derivatives undergo acid-catalyzed rearrangements, leading to the formation of complex structures with potential pharmaceutical relevance (Cardillo et al., 1992).

  • Transition Metal-Free Amination : The compound is also involved in transition metal-free amination processes, resulting in the formation of N-substituted 2,3-dihydroindoles and related compounds. This process highlights a sustainable approach to synthesizing pharmacologically interesting indoles (Beller et al., 2001).

  • Synthon in Heterocyclic Compound Synthesis : 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline derivatives serve as important synthons for the design and synthesis of various nitrogen-containing heterocyclic compounds and their annulated derivatives. This is particularly relevant in the context of molecular hybridization and the creation of complex molecular structures (Mmonwa & Mphahlele, 2016).

  • Antioxidant Properties : Certain derivatives of 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline have been investigated for their antioxidant activities, highlighting their potential therapeutic applications (Naik, Kumar, & Harini, 2011).

Applications in Material Science

The compound and its derivatives also find applications in material science, particularly in the synthesis of novel polymers with specific properties:

  • Polymer Synthesis : Research has been conducted on the electrochemical synthesis of novel polymers based on derivatives of 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline. These polymers have potential applications in the fabrication of dye-sensitized solar cells, highlighting their relevance in energy conversion and storage technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2,3-dihydroindol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-8H,9-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWQIFHKJLVCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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